molecular formula C28H30N4O2S B282848 N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide

カタログ番号 B282848
分子量: 486.6 g/mol
InChIキー: XIKYLMNOCADUIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

作用機序

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide works by inhibiting the activity of BTK, a key enzyme involved in the activation of B cells and other immune cells. BTK plays a critical role in the signaling pathways that lead to the activation of immune cells, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other immune mediators. This can result in a reduction in the inflammatory response and the suppression of autoimmune reactions.
Biochemical and physiological effects
N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been shown to have potent inhibitory effects on BTK activity in various preclinical models. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In addition, N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

実験室実験の利点と制限

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has several advantages for laboratory experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its well-tolerated nature. However, there are also some limitations to its use in laboratory experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for appropriate controls and experimental conditions to ensure accurate and reproducible results.

将来の方向性

There are several potential future directions for the development and application of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune diseases and cancers, as well as clinical trials to assess its therapeutic potential in humans. In addition, there may be opportunities to develop new formulations or delivery methods for N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide, as well as to explore its potential use in combination with other therapies. Finally, there may be opportunities to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties based on the structure and activity of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide.

合成法

The synthesis of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide involves several steps, including the preparation of intermediate compounds and the coupling of various functional groups. The final product is obtained through a series of purification and isolation steps. The synthesis process has been described in detail in scientific literature, and various modifications have been proposed to improve the yield and purity of the compound.

科学的研究の応用

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been extensively studied in preclinical models of various autoimmune diseases and cancers. It has shown promising results in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and other autoimmune disorders. In addition, N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has shown potent anti-tumor activity in preclinical models of lymphoma, leukemia, and other cancers.

特性

分子式

C28H30N4O2S

分子量

486.6 g/mol

IUPAC名

N-[4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C28H30N4O2S/c1-28(2,3)22-14-10-20(11-15-22)19-35-27-31-30-26(32(27)4)21-12-16-23(17-13-21)29-25(33)18-34-24-8-6-5-7-9-24/h5-17H,18-19H2,1-4H3,(H,29,33)

InChIキー

XIKYLMNOCADUIH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

正規SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。